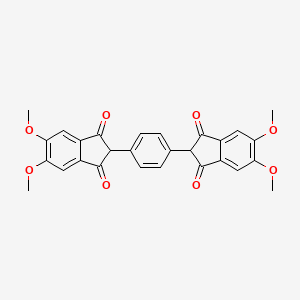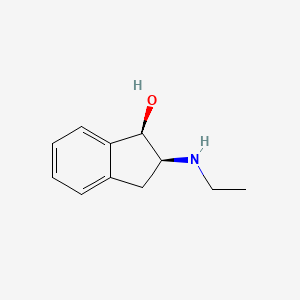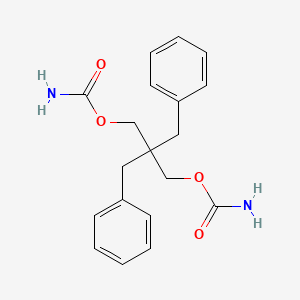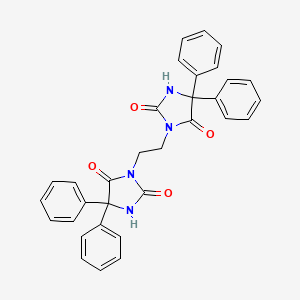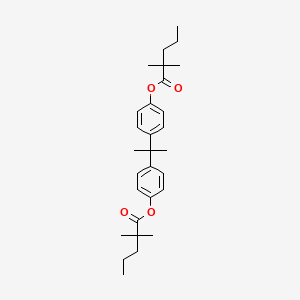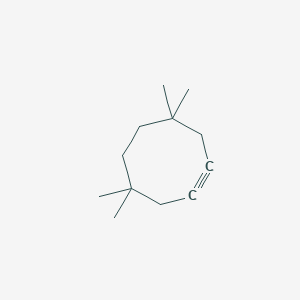
4,4,7,7-Tetramethylcyclooct-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,7,7-Tetramethylcyclooct-1-yne is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclooctyne, characterized by the presence of four methyl groups at positions 4 and 7 on the cyclooctyne ring. This compound is of significant interest in organic chemistry due to its strained alkyne structure, which imparts high reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7,7-Tetramethylcyclooct-1-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihalide with a strong base to induce cyclization and form the desired alkyne. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,7,7-Tetramethylcyclooct-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclooctyne ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Organolithium reagents or Grignard reagents are often used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
4,4,7,7-Tetramethylcyclooct-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It finds applications in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4,4,7,7-Tetramethylcyclooct-1-yne exerts its effects is primarily through its strained alkyne structure, which makes it highly reactive. This reactivity allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and tracking in biological systems.
Comparación Con Compuestos Similares
Cyclooctyne: The parent compound, less sterically hindered and less reactive.
Dibenzocyclooctyne: A derivative with enhanced stability and reactivity.
Bicyclo[6.1.0]non-4-yne: Another strained alkyne with similar reactivity.
Uniqueness: 4,4,7,7-Tetramethylcyclooct-1-yne is unique due to its high reactivity and steric hindrance, which makes it particularly useful in bioorthogonal chemistry. Its ability to form stable conjugates with biomolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
20965-37-1 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
4,4,7,7-tetramethylcyclooctyne |
InChI |
InChI=1S/C12H20/c1-11(2)7-5-6-8-12(3,4)10-9-11/h7-10H2,1-4H3 |
Clave InChI |
YRDCKQVCVGYNIP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC#CC1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


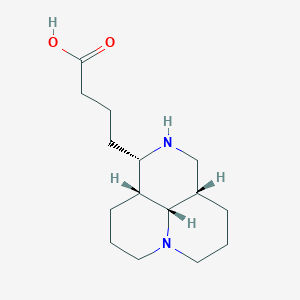
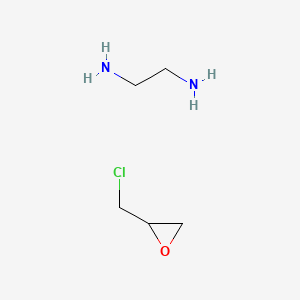
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
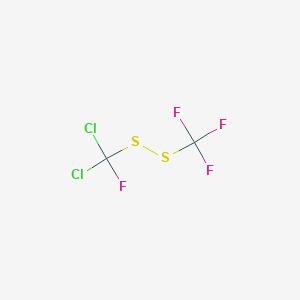
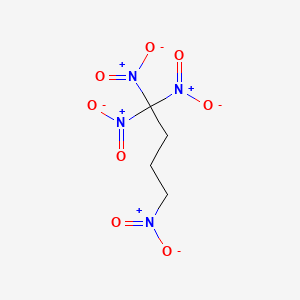
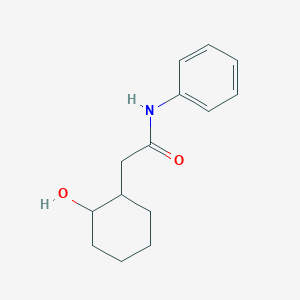
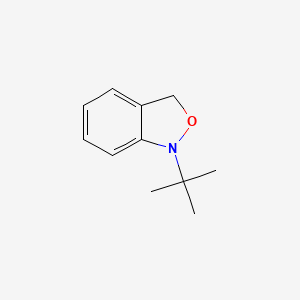
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
